molecular formula C24H27N3O4S B3504407 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline

2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B3504407
M. Wt: 453.6 g/mol
InChI Key: CRCQCTFPJPBZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline, also known as GSK690693, is a small molecule inhibitor of protein kinase B (PKB/Akt). It was developed by GlaxoSmithKline and has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline is a selective inhibitor of PKB/Akt, which is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. PKB/Akt is frequently overexpressed in cancer cells, leading to increased cell survival and resistance to chemotherapy and radiation therapy. By inhibiting PKB/Akt, this compound induces apoptosis (programmed cell death) in cancer cells and sensitizes them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through several mechanisms. It activates the mitochondrial apoptotic pathway by increasing the permeability of the mitochondrial membrane and releasing cytochrome c. It also activates the extrinsic apoptotic pathway by increasing the expression of death receptors and their ligands. In addition, this compound inhibits the DNA damage response pathway, which is important for repairing damaged DNA and preventing the development of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline is its selectivity for PKB/Akt, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its efficacy in vivo. In addition, it has been shown to induce autophagy (cellular self-degradation) in some cancer cells, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline. One area of research is the development of combination therapies that include this compound and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Finally, there is ongoing research on the development of second-generation PKB/Akt inhibitors that may have improved efficacy and fewer side effects compared to this compound.

Scientific Research Applications

2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[2-(3-propan-2-yloxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17(2)31-19-8-6-7-18(15-19)23-16-21(20-9-4-5-10-22(20)25-23)24(28)26-11-13-27(14-12-26)32(3,29)30/h4-10,15-17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCQCTFPJPBZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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